4'-Hydroxy Torsemide-d7
Description
4'-Hydroxy Torsemide-d7 is a deuterium-labeled analog of 4'-Hydroxy Torsemide, a major metabolite of the loop diuretic drug Torsemide. The compound is synthesized by replacing seven hydrogen atoms with deuterium (²H) at specific positions, enhancing its utility as a stable isotope-labeled internal standard in pharmacokinetic studies and mass spectrometry-based assays.
- Molecular Formula: C₁₆H₁₃D₇N₄O₄S .
- Molecular Weight: 371.46 g/mol .
- CAS Number: Not explicitly provided in the evidence, but its non-deuterated counterpart (4'-Hydroxy Torsemide) is CAS 99300-67-1 .
- Applications: Primarily used in quantitative bioanalytical methods to ensure accuracy in measuring Torsemide metabolites in biological matrices .
Properties
CAS No. |
1309935-97-4 |
|---|---|
Molecular Formula |
C16H20N4O4S |
Molecular Weight |
371.463 |
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(4-hydroxy-3-methylanilino)pyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C16H20N4O4S/c1-10(2)18-16(22)20-25(23,24)15-9-17-7-6-13(15)19-12-4-5-14(21)11(3)8-12/h4-10,21H,1-3H3,(H,17,19)(H2,18,20,22)/i1D3,2D3,10D |
InChI Key |
BJCCDWZGWOVSPR-SVMCCORHSA-N |
SMILES |
CC1=C(C=CC(=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C)O |
Synonyms |
4-[(4-Hydroxy-3-methylphenyl)amino]-N-[[(1-methylethyl-d7)amino]carbonyl]-3-pyridinesulfonamide; AC 3535-d7; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 4'-Hydroxy Torsemide-d7 with structurally related deuterated and non-deuterated compounds:
Key Observations
Deuteration Impact :
- This compound and Torsemide-d7 differ in deuteration sites and functional groups. The former is deuterated on the aromatic ring or adjacent to the hydroxyl group, while the latter is deuterated on the isopropyl moiety .
- The hydroxyl group in this compound makes it structurally distinct from Torsemide-d7, enabling specific quantification of the hydroxylated metabolite .
Molecular Weight Variations: The addition of deuterium increases molecular weight by ~7 Da compared to non-deuterated 4'-Hydroxy Torsemide (364.42 vs. 371.46 g/mol) . N-1-Butyl-d9 Torsemide has a higher molecular weight (371.50 g/mol) due to a longer deuterated alkyl chain .
Synthesis Challenges :
Q & A
Q. What statistical approaches are recommended for resolving conflicting dose-response data in this compound experiments?
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